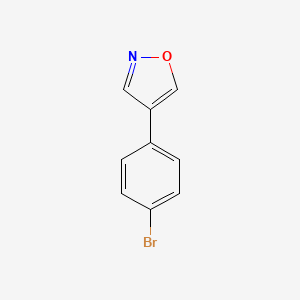

4-(4-Bromophenyl)-1,2-oxazole

Übersicht

Beschreibung

4-(4-Bromophenyl)-1,2-oxazole is a chemical compound that likely contains a bromophenyl group and an oxazole group . Oxazoles are aromatic molecules characterized by a five-membered ring with two adjacent heteroatoms (an oxygen atom and a nitrogen atom). Bromophenyl groups are aromatic rings (phenyl groups) with a bromine atom attached.

Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered oxazole ring attached to a bromophenyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions, including cross-coupling reactions . The specific reactions that this compound might undergo would depend on the reaction conditions and other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, bromophenyl compounds often have high boiling points and are insoluble in water . The exact properties of this compound would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Antiprotozoal Activity

- Compounds similar to 4-(4-Bromophenyl)-1,2-oxazole have been synthesized and shown to exhibit significant antiprotozoal activity. For instance, 2-amino-4-(p-bromophenyl)-oxazole demonstrated high anti-trichomonal activity (Carballo et al., 2017).

Biological Evaluation for Antimicrobial Properties

- Novel compounds containing this compound structures have been designed, synthesized, and evaluated for their antimicrobial activities. This includes studies against various bacterial and fungal strains (Apostol et al., 2022).

Antioxidant and Anticancer Activity

- Research has also been conducted on novel 2,4-diphenyloxazole derivatives, including those related to this compound, to evaluate their antioxidant and anticancer activities (Mathew et al., 2013).

Ring Oxidation and Metabolism

- Studies on the ring oxidation of 2H-oxazole to 2-oxazolone have been carried out, providing insights into the metabolic pathways and reactions involving 4-substituted oxazoles (Arora et al., 2012).

Anticonvulsant Activity

- Synthesis and evaluation of sodium channel blocking 3-aminopyrroles, including derivatives of this compound, have demonstrated considerable anticonvulsant activity with low neurotoxicity (Unverferth et al., 1998).

Electrophysical Properties

- The structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives have been extensively studied, indicating potential applications in electronic materials (Irfan et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been shown to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Similar compounds have shown antimicrobial and anticancer activities .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBACWFQFZUREBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CON=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40796490 | |

| Record name | 4-(4-Bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40796490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62893-29-2 | |

| Record name | 4-(4-Bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40796490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

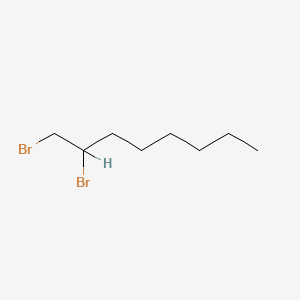

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.